molecular formula C12H13NO2 B2741148 Methyl 4-(2-cyanopropan-2-yl)benzoate CAS No. 129488-73-9

Methyl 4-(2-cyanopropan-2-yl)benzoate

Cat. No.: B2741148
CAS No.: 129488-73-9
M. Wt: 203.241
InChI Key: FIMMFBPABAIKED-UHFFFAOYSA-N
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Description

Methyl 4-(2-cyanopropan-2-yl)benzoate is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is known for its unique structure, which includes a benzoate group substituted with a 2-cyanopropan-2-yl group. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-cyanopropan-2-yl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(2-cyanopropan-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-cyanopropan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-cyanopropan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-cyanopropan-2-yl)benzoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-cyanopropan-2-yl)benzoate: C12H13NO2

    Methyl 4-(2-aminopropan-2-yl)benzoate: C12H15NO2

    Methyl 4-(2-hydroxypropan-2-yl)benzoate: C12H14O3

Uniqueness

This compound is unique due to its nitrile group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

methyl 4-(2-cyanopropan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,8-13)10-6-4-9(5-7-10)11(14)15-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMMFBPABAIKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129488-73-9
Record name methyl 4-(1-cyano-1-methylethyl)benzoate
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